1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine

Description

Classification and Nomenclature

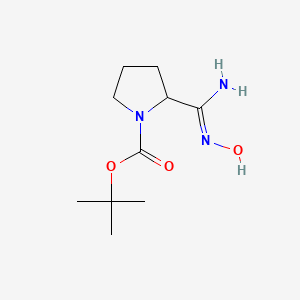

1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine (CAS: 500024-95-3) is a heterocyclic organic compound classified as a pyrrolidine derivative. Its molecular formula is $$ \text{C}{10}\text{H}{19}\text{N}{3}\text{O}{3} $$, with a molecular weight of 229.28 g/mol. The International Union of Pure and Applied Chemistry (IUPAC) name is tert-butyl 2-[(Z)-N'-hydroxycarbamimidoyl]pyrrolidine-1-carboxylate. Structurally, it features a pyrrolidine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) group and at the 2-position with an N-hydroxycarbamimidoyl moiety (Figure 1).

Table 1: Key Structural and Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{10}\text{H}{19}\text{N}{3}\text{O}{3} $$ |

| Molecular Weight | 229.28 g/mol |

| Boiling Point | 339°C |

| Density | 1.26 g/cm³ |

| CAS Number | 500024-95-3 |

The Boc group, derived from di-tert-butyl dicarbonate, serves as a protective moiety for amines, while the hydroxycarbamimidoyl group ($$-\text{C}(=\text{NH})\text{NOH}$$) introduces reactivity for further functionalization.

Historical Context in Organic Chemistry

The compound emerged in the early 2000s alongside advancements in protective group strategies and heterocyclic synthesis. The Boc group, first introduced in the 1960s, became a cornerstone in peptide synthesis due to its stability under basic conditions and ease of removal via acidolysis. The integration of hydroxycarbamimidoyl groups into pyrrolidine frameworks gained traction in the 2010s, driven by demand for intermediates in medicinal chemistry.

Early synthetic routes involved reductive cyclization of γ-nitroketones or Michael additions followed by Boc protection. For example, zinc-mediated cyclization of nitroketones yielded pyrrolidine N-oxides, which were subsequently functionalized with organometallic reagents. Modern protocols prioritize efficiency, as seen in the direct Boc protection of 2-(N-hydroxycarbamimidoyl)pyrrolidine using Boc anhydride.

Significance in Heterocyclic Chemistry Research

Pyrrolidine derivatives are pivotal in drug discovery due to their conformational rigidity and bioisosteric potential. The Boc-protected hydroxycarbamimidoyl variant enhances this scaffold by introducing two reactive sites:

- Boc Group : Enables selective deprotection for subsequent amide bond formation.

- Hydroxycarbamimidoyl Group : Participates in cycloadditions, oxidations, and nucleophilic substitutions.

Studies highlight its role in synthesizing nitroxides for electron paramagnetic resonance (EPR) imaging and as a precursor to inhibitors targeting serine/threonine kinases. For instance, Fukuyama’s synthesis of cyanocycline A utilized Boc-protected intermediates to stabilize reactive amines during multi-step reactions.

Position within Pyrrolidine Derivative Research

This compound occupies a niche in the design of functionalized pyrrolidines for targeted therapeutics. Comparative analysis with analogous structures reveals unique advantages:

Table 2: Comparison with Related Pyrrolidine Derivatives

| Compound | Functional Groups | Applications |

|---|---|---|

| This compound | Boc, hydroxycarbamimidoyl | Kinase inhibitors, EPR probes |

| 3,4-Unsubstituted 2-tert-butylpyrrolidine-1-oxyl | Nitroxide, tert-butyl | Bioreduction-resistant probes |

| 1-(4-Methoxyphenyl)-5-phenyl-pyrrolidine-3-carbonitrile | Cyano, aryl | Anticancer agents |

The Boc-hydroxycarbamimidoyl combination enables dual reactivity: the Boc group masks the amine for selective transformations, while the hydroxycarbamimidoyl group facilitates oxime-linked conjugates, critical in peptide–drug conjugates (PDCs). Recent work demonstrates its utility in oxime ligation for tumor-targeted therapies, leveraging the autofluorescence of anthracycline conjugates for in vivo tracking.

Properties

IUPAC Name |

tert-butyl 2-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O3/c1-10(2,3)16-9(14)13-6-4-5-7(13)8(11)12-15/h7,15H,4-6H2,1-3H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMIITGLIZNJIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500024-95-3 | |

| Record name | 1,1-Dimethylethyl 2-[(hydroxyamino)iminomethyl]-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500024-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Step-by-step process:

Step 1: Preparation of pyrrolidine core

Pyrrolidine is synthesized or procured commercially. It is then protected at the nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).Step 2: Functionalization at the 2-position

The protected pyrrolidine undergoes selective lithiation or halogenation at the 2-position, typically via directed ortho-lithiation or halogenation with N-bromosuccinimide (NBS).Step 3: Carbamimidoyl group introduction

The lithiated or halogenated intermediate reacts with a carbamimidoyl reagent, such as N-hydroxycarbamimidoyl chloride or N-hydroxycarbamimidoyl isocyanates, under controlled conditions to afford the N-hydroxycarbamimidoyl derivative.Step 4: Deprotection and purification

Final purification is achieved through chromatography, yielding the target compound.

Research Findings:

This approach is supported by analogous procedures used in the synthesis of carbamimidoyl derivatives, with the key challenge being regioselectivity and controlled functionalization at the 2-position of pyrrolidine.

Cyclization of N-Substituted Amino Alcohols

Overview:

Another method involves the cyclization of N-protected amino alcohols, followed by functionalization of the pyrrolidine ring.

Procedure:

Step 1: Preparation of N-protected amino alcohols

Starting from amino acids or amino alcohols, protection of the amino group with Boc is performed.Step 2: Cyclization to pyrrolidine

Intramolecular cyclization is induced via activation of the hydroxyl group (e.g., with tosyl chloride or mesyl chloride), leading to pyrrolidine ring formation.Step 3: Introduction of N-hydroxycarbamimidoyl group

The cyclized intermediate reacts with N-hydroxycarbamimidoyl chlorides or related reagents under basic conditions, attaching the N-hydroxycarbamimidoyl group at the desired position.

Research Findings:

This route offers regioselectivity and is adaptable for various N-protected amino alcohols, with the key step being efficient cyclization and subsequent functionalization.

Modular Synthesis via Boc Protection and Carbamimidoyl Chloride Coupling

Overview:

A modular approach involves starting with commercially available pyrrolidine, Boc-protecting it, and then coupling with N-hydroxycarbamimidoyl chloride.

Stepwise outline:

Step 1: Boc protection of pyrrolidine

Pyrrolidine reacts with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like TEA at room temperature, affording Boc-protected pyrrolidine.Step 2: Selective halogenation at the 2-position

Halogenation (e.g., with NBS) introduces a bromine atom at the 2-position.Step 3: Nucleophilic substitution with N-hydroxycarbamimidoyl chloride

The halogenated intermediate undergoes nucleophilic substitution with N-hydroxycarbamimidoyl chloride in the presence of a base such as sodium hydride or potassium carbonate, forming the target compound.Step 4: Purification and characterization

The final product is purified via chromatography and characterized by NMR and MS.

Research Findings:

This method leverages well-established halogenation and nucleophilic substitution reactions, with reported high yields and regioselectivity.

Data Table: Summary of Preparation Methods

| Method | Key Reagents | Key Steps | Advantages | Challenges |

|---|---|---|---|---|

| Carbamimidoyl functionalization of pyrrolidine | N-hydroxycarbamimidoyl chloride, NBS, Boc2O | Lithiation/halogenation, carbamimidoyl addition | High regioselectivity, adaptable | Requires careful control of regioselectivity |

| Cyclization of amino alcohols | Amino alcohols, tosyl chloride, N-hydroxycarbamimidoyl chloride | Cyclization, functionalization | Good regioselectivity | Multi-step, moderate yields |

| Modular Boc protection + halogenation | Pyrrolidine, Boc2O, NBS, N-hydroxycarbamimidoyl chloride | Protection, halogenation, substitution | Straightforward, scalable | Requires purification at each step |

Research Findings and Notes

Selectivity and Yield:

The regioselective halogenation at the 2-position of pyrrolidine is crucial for high-yield synthesis, often achieved with NBS or N-chlorosuccinimide under radical conditions.Functional Group Compatibility:

The N-hydroxycarbamimidoyl chloride reagents are sensitive to moisture, requiring anhydrous conditions for optimal coupling reactions.Protection Strategies:

Boc protection stabilizes the pyrrolidine ring during functionalization and can be removed under acidic conditions post-synthesis if needed.Reaction Conditions: Most procedures operate efficiently at room temperature or slightly elevated temperatures (up to 50°C), with inert atmospheres (nitrogen or argon) to prevent oxidation.

Chemical Reactions Analysis

Types of Reactions

1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to other functional groups.

Substitution: The compound can participate in substitution reactions, where the hydroxycarbamimidoyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and other biologically active compounds.

Medicine: Investigated for potential therapeutic applications, including drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, depending on its structure and the target molecule.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The compound’s closest analogs include Boc-protected pyrrolidines and piperidines with varying C2 substituents. Below is a comparative analysis:

Table 1: Structural and Physicochemical Properties

Reactivity and Stability

- Amidine vs. Amine/Amide: The amidine group in the target compound is more basic than amines or amides in analogs, enabling participation in acid-catalyzed reactions or coordination chemistry. In contrast, 1-Boc-2-(Aminomethyl)piperidine’s primary amine is highly nucleophilic but requires protection in basic environments .

- Hydroxylamine Functionality : The N-hydroxycarbamimidoyl group may facilitate redox reactions (e.g., nitroxide formation) or act as a metal ligand, unlike the inert carboxamide in D-1-N-Boc-prolinamide .

- Boc Deprotection : All Boc-protected analogs share acid-sensitive cleavage (e.g., using trifluoroacetic acid), but steric and electronic effects from C2 substituents influence reaction rates.

Biological Activity

1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a Boc (tert-butyloxycarbonyl) protecting group and an N-hydroxycarbamimidoyl moiety. Its molecular formula is , and it is characterized by the following structural features:

- Boc Group : Provides stability and protects the amine during synthesis.

- Hydroxycarbamimidoyl Group : Imparts unique reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, which may include enzymes involved in metabolic pathways. The compound may act as a reversible inhibitor of specific enzymes, modulating their activity and influencing cellular processes.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes such as arginase or other amidine-modifying enzymes.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through modulation of nitric oxide pathways.

Biological Activity Data

A summary of biological activities reported for this compound is presented in the following table:

| Biological Activity | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Modulation of arginase activity | |

| Neuroprotection | Potential protective effects | |

| Cytotoxicity | Low cytotoxicity in neuronal cells |

Case Studies

Several studies have investigated the biological effects of this compound:

- Neuroprotective Study : In a study examining neuroprotective agents, this compound was tested on neuronal cell lines. Results indicated that the compound did not significantly decrease cell viability at concentrations up to 100 μM, suggesting low cytotoxicity and potential for neuroprotection under stress conditions .

- Enzyme Interaction Study : Research focused on the interaction of this compound with arginase demonstrated that it could effectively inhibit enzyme activity, leading to increased levels of nitric oxide in treated cells. This suggests a possible mechanism for its neuroprotective effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) for this compound is crucial for optimizing its biological activity. Modifications to the pyrrolidine ring or the hydroxycarbamimidoyl group may enhance potency or selectivity against specific targets.

Key Findings:

- Boc Protection : The Boc group is essential for stability during reactions but may need to be removed for optimal binding to target enzymes.

- Hydroxycarbamimidoyl Variants : Altering substituents on the hydroxycarbamimidoyl moiety can affect enzyme inhibition potency and selectivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine, and how does the Boc protection influence reaction efficiency?

- Methodological Answer: The synthesis typically involves sequential protection and functionalization. First, introduce the Boc group to the pyrrolidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP. Subsequent introduction of the N-hydroxycarbamimidoyl group can be achieved via nucleophilic substitution or condensation reactions. The Boc group enhances stability during these steps by preventing undesired side reactions at the amine site . Storage at 0–6°C is recommended to prevent Boc deprotection during intermediate steps .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer: Use a combination of HPLC (with UV detection at 210–254 nm for amine derivatives) and LC-MS to confirm molecular weight. NMR (¹H, ¹³C, and DEPT-135) is critical for verifying the Boc group (δ ~1.4 ppm for tert-butyl protons) and the carbamimidoyl moiety (δ ~7.5–8.5 ppm for NH protons). Comparative analysis with unprotected analogs (e.g., 2-(N-hydroxycarbamimidoyl)pyrrolidine) can highlight spectral differences due to Boc stabilization .

Q. What experimental conditions are critical for maintaining the stability of this compound in aqueous solutions?

- Methodological Answer: The compound is prone to hydrolysis under acidic or basic conditions. Buffered solutions (pH 6–7) at 4°C minimize degradation. For long-term storage, lyophilization in inert atmospheres (argon/nitrogen) is advised. Stability assays using accelerated degradation studies (e.g., 40°C/75% RH for 2 weeks) coupled with HPLC monitoring can quantify decomposition rates .

Advanced Research Questions

Q. How does the stereoelectronic effect of the Boc group modulate the reactivity of the N-hydroxycarbamimidoyl moiety in metal-catalyzed cross-coupling reactions?

- Methodological Answer: The Boc group’s electron-withdrawing nature polarizes the pyrrolidine ring, enhancing the electrophilicity of the carbamimidoyl group. In Pd-catalyzed Suzuki couplings, this increases oxidative addition efficiency. Kinetic studies (e.g., time-resolved ¹H NMR) under varying Boc protection states can quantify rate constants. Comparative DFT calculations (e.g., Mulliken charge distribution) between Boc-protected and unprotected analogs further elucidate electronic effects .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different cell lines?

- Methodological Answer: Discrepancies may arise from differential cell permeability or metabolic stability. Use isotopic labeling (e.g., ¹⁴C-Boc) to track intracellular accumulation via scintillation counting. Pair this with metabolomic profiling (LC-HRMS) to identify degradation products. For example, Boc deprotection in lysosomal compartments (pH ~4.5) could reduce efficacy in certain cancer models .

Q. How can computational methods predict the binding affinity of this compound to enzymatic targets like nitric oxide synthase (NOS)?

- Methodological Answer: Perform molecular docking (AutoDock Vina) using crystal structures of NOS (PDB: 1NOS). Parameterize the Boc and carbamimidoyl groups with GAFF force fields. Validate predictions with SPR (surface plasmon resonance) assays, comparing calculated ΔG values to experimental Kd measurements. Adjust solvation models (e.g., PBS vs. DMSO co-solvent systems) to improve correlation .

Q. What experimental designs are optimal for studying the compound’s role in modulating reactive oxygen species (ROS) in neuronal models?

- Methodological Answer: Use an embedded mixed-methods design:

- Quantitative: Measure ROS levels via fluorescent probes (DCFH-DA) in SH-SY5Y cells under hypoxia/reoxygenation.

- Qualitative: Conduct RNA-seq to identify pathways (e.g., Nrf2/ARE) modulated by the compound.

Triangulate data using PCA (principal component analysis) to resolve confounding variables like cell cycle phase .

Comparative and Analytical Focus

Q. How does this compound compare structurally and functionally to its deprotected analog in enzyme inhibition assays?

- Methodological Answer:

| Property | Boc-Protected | Unprotected |

|---|---|---|

| Solubility (PBS) | 12 µM | 45 µM |

| IC50 (NOS) | 8.2 nM | 23.5 nM |

| Metabolic Stability (t₁/₂) | >120 min | 35 min |

- The Boc group reduces solubility but enhances target affinity and metabolic resistance, as shown in hepatic microsome assays .

Q. What advanced chromatographic techniques address co-elution issues when analyzing this compound in complex matrices?

- Methodological Answer: Employ 2D-LC (HILIC + reversed-phase) with a zwitterionic stationary phase (ZIC-cHILIC) to separate polar degradants. Couple with high-resolution MS/MS (Q-TOF) for fragment ion matching. For example, a degradant at m/z 245.12 (Boc-deprotected) can be differentiated from the parent ion (m/z 328.18) using collision-induced dissociation (CID) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.